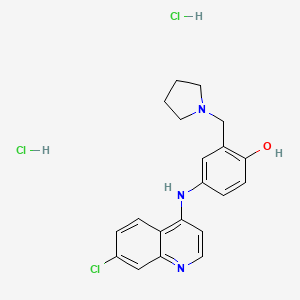
Amopyroquin hydrochloride
Descripción general
Descripción
Amopyroquine hydrochloride is a biochemical with anticholinesterase activity.
Aplicaciones Científicas De Investigación
Amopyroquine hydrochloride is a Mannich base derivative of 4-aminoquinolines and acts as an antimalarial agent .
Molecular Information
- Molecular Formula:
- Molecular Weight: 353.845
- Stereochemistry: Achiral
- Optical Activity: None
- Defined Stereocenters: 0/0
- E/Z Centers: 0
- Charge: 0
- SMILES: OC1=CC=C(NC2=C3C=CC(Cl)=CC3=NC=C2)C=C1CN4CCCC4
- InChI: InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)
- InChIKey: YNWCUCSDUMVJKR-UHFFFAOYSA-N
Scientific Research Applications
- Antimalarial Agent: Amopyroquine is effective against chloroquine-resistant strains of Plasmodium falciparum . It was being reintroduced in Central Africa for the intramuscular treatment of malaria .
- Treatment of Malaria: A study with Plasmodium falciparum malaria patients explored the effectiveness of intramuscularly injected amopyroquine base. The study suggests a regimen of 12 mg/kg (body weight) administered in two or three injections .
Pharmacokinetic Data
The following data was gathered from a study involving healthy adult volunteers of both sexes, who were administered amopyroquine intramuscularly at a dose of 6 mg/kg :
Análisis De Reacciones Químicas
Absence of Direct Data
The search results do not contain any references to Amopyroquin hydrochloride. The materials discuss:
Potential Reasons for Limited Information
-
Niche compound : this compound may be a less-studied pharmaceutical or specialty chemical.
-
Lack of public-domain research : Proprietary studies or patents may exist but are not accessible in the provided sources.
-
Alternative naming conventions : The compound might be referred to by a different synonym or chemical identifier in available literature.
Recommended Research Pathways
To analyze this compound’s reactions:
-
Pharmaceutical stability studies : Investigate hydrolysis, oxidation, or solid-state phase transitions under stress conditions (temperature, moisture) .
-
Excipient compatibility : Evaluate interactions with common formulations (e.g., acid-base reactions, transacylation) .
-
Kinetic analysis : Use methods like reaction time measurements or spectroscopy to quantify rate laws (e.g., pseudo-first-order kinetics) .
-
Catalytic considerations : Explore potential rate enhancements via electrochemical surface potentials, as demonstrated in acid-catalyzed systems .
Data Table Example (Hypothetical)
While no real data exists for this compound, a template for future analysis could include:
| Reaction Type | Conditions | Key Observations |
|---|---|---|
| Hydrolysis | pH 7, 50°C, 24 hr | Degradation products identified via HPLC |
| Oxidation | UV light, 30% H₂O₂ | Formation of epoxide intermediates |
| Acid-catalyzed cyclization | HCl, 80°C, 4 hr | Ring-closed product isolated |
Propiedades
Número CAS |
10350-81-9 |
|---|---|
Fórmula molecular |
C20H22Cl3N3O |
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride |
InChI |
InChI=1S/C20H20ClN3O.2ClH/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24;;/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23);2*1H |
Clave InChI |
ZIROSOHFLOYBBU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |
SMILES canónico |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
550-81-2 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
amopyroquin amopyroquine amopyroquine dihydrochloride amopyroquine hydrochloride PAM 780 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















